molecular formula C22H24N2O5S3 B2931978 2,4-bis(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine CAS No. 690989-15-2

2,4-bis(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine

Cat. No.: B2931978
CAS No.: 690989-15-2
M. Wt: 492.62
InChI Key: KCHVBXPACUMWNJ-UHFFFAOYSA-N
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Description

2,4-bis(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine is a complex organic compound with a unique structure that includes a thiazole ring, sulfonyl groups, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-bis(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, introduction of the sulfonyl groups, and attachment of the oxolane moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2,4-bis(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized under specific conditions.

    Reduction: The thiazole ring and other functional groups can be reduced using suitable reducing agents.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of thiazolidine derivatives.

Scientific Research Applications

2,4-bis(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-bis(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: A compound with similar structural features but different functional groups.

    1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]: Another compound with sulfonyl groups and a different core structure.

Uniqueness

2,4-bis(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine is unique due to its combination of a thiazole ring, sulfonyl groups, and an oxolane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2,4-bis-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S3/c1-15-5-9-18(10-6-15)31(25,26)21-20(23-14-17-4-3-13-29-17)30-22(24-21)32(27,28)19-11-7-16(2)8-12-19/h5-12,17,23H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHVBXPACUMWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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